molecular formula C11H15ClFN B13490170 3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers

3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B13490170
M. Wt: 215.69 g/mol
InChI Key: USPBAENYVIYDHZ-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, mixture of diastereomers, is a chemical compound that has garnered interest in various scientific fields. This compound is characterized by the presence of a cyclobutane ring substituted with a 4-fluorophenylmethyl group and an amine group, forming a hydrochloride salt. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the 4-Fluorophenylmethyl Group: This step involves the substitution of a hydrogen atom on the cyclobutane ring with a 4-fluorophenylmethyl group, often using a Friedel-Crafts alkylation reaction.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride
  • (1r,3r)-3-(4-fluorophenyl)cyclobutan-1-amine hydrochloride

Uniqueness

3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of multiple diastereomers. This structural uniqueness can result in distinct physical, chemical, and biological properties compared to similar compounds.

Biological Activity

3-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride is a compound characterized by a cyclobutane ring substituted with a 4-fluorophenyl group and an amine functional group. This compound is notable for its potential biological activities, which are currently under investigation for various therapeutic applications. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.

The chemical properties of 3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride can be summarized as follows:

PropertyValue
CAS No. 2694728-70-4
Molecular Formula C11H15ClFN
Molecular Weight 215.7 g/mol
Purity ≥95%

The biological activity of 3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. The compound acts as a ligand in receptor binding studies, suggesting a role in modulating neurotransmitter systems. Detailed studies indicate that the compound may influence signal transduction pathways, which could lead to alterations in cellular functions.

Antidepressant Effects

Research indicates that compounds structurally related to 3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride may exhibit antidepressant-like effects. These effects are hypothesized to arise from the modulation of norepinephrine and serotonin reuptake in the central nervous system, similar to established antidepressants.

In Vitro Studies

In vitro studies have shown that the compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been suggested that it may inhibit CYP3A4, an important enzyme in drug metabolism . This inhibition could lead to significant interactions with other pharmaceuticals.

Case Studies

A case study involving a related compound demonstrated significant efficacy in reducing cholesterol levels in animal models. The study found that the compound exhibited an ED50 of 0.04 mg/kg/day for lowering liver cholesteryl esters in cholesterol-fed hamsters, indicating potential for lipid-lowering applications .

Comparative Analysis

To better understand the unique properties of 3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-Methylcyclobutan-1-amine Cyclobutane ring, no fluorineLimited data availableLacks the fluorophenyl group
1-(Phenyl)-3-methylcyclobutan-1-amine Cyclobutane ring, phenyl insteadPotential stimulant activityAbsence of fluorine may reduce affinity
1-(4-Fluorophenyl)-3-methylcyclobutan-1-amine Similar structure with para-fluorinePotentially similar pharmacological profileDifferent positioning of fluorine may alter binding dynamics

The presence of the fluorine atom in the phenyl ring enhances the electronic properties of 3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, potentially increasing its selectivity and potency at biological targets compared to its analogs.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C11H14FN.ClH/c12-10-3-1-8(2-4-10)5-9-6-11(13)7-9;/h1-4,9,11H,5-7,13H2;1H

InChI Key

USPBAENYVIYDHZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)CC2=CC=C(C=C2)F.Cl

Origin of Product

United States

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